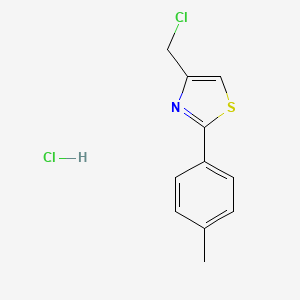
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride
Overview
Description
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride, also known as CMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as proteins and nucleic acids. This compound has also been shown to induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can inhibit the growth of cancer cells and bacteria. This compound has also been shown to reduce inflammation in animal models. However, the effects of this compound on human health are not fully understood, and more research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride in lab experiments is its ability to inhibit the activity of enzymes involved in the biosynthesis of important cellular components. This makes this compound a useful tool for studying the mechanisms of cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some human cell lines, and caution should be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride. One direction is to investigate the potential of this compound as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore the use of this compound as a pesticide and herbicide in agriculture. Additionally, more research is needed to determine the safety and efficacy of this compound in human health. Overall, the study of this compound has the potential to lead to the development of new drugs and agrochemicals that can benefit society.
Scientific Research Applications
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride has been studied for its potential applications in pharmaceuticals and agrochemicals. In pharmaceuticals, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agrochemicals, this compound has been tested as a pesticide and herbicide. Several research studies have reported the effectiveness of this compound in controlling pests and weeds in crops.
properties
IUPAC Name |
4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11;/h2-5,7H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNMUVWGKPBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



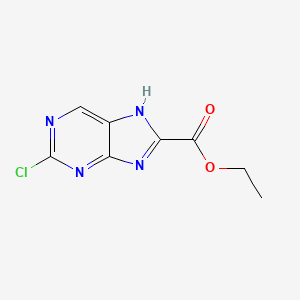

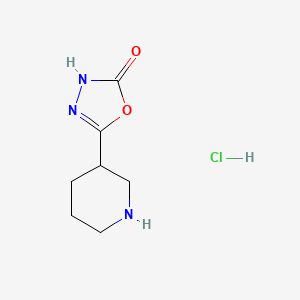
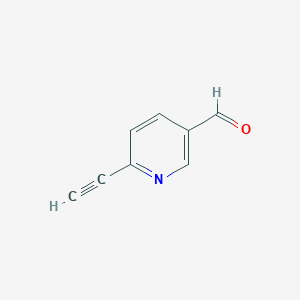
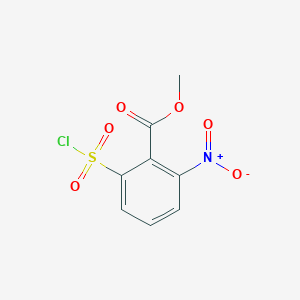

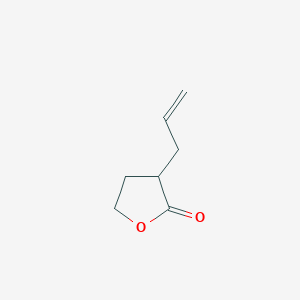

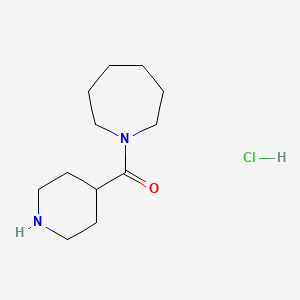
![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B3374937.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B3374938.png)

![1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3374942.png)
![N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B3374956.png)